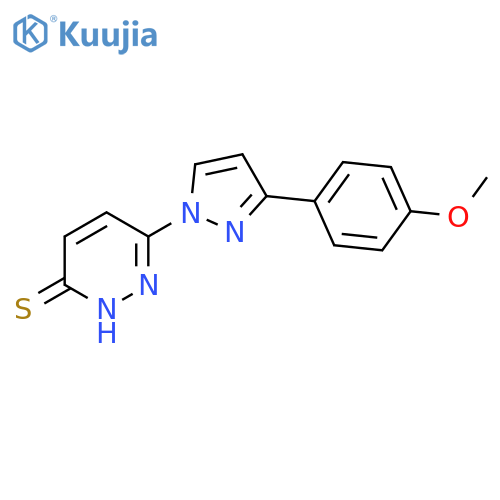

Cas no 1795515-80-8 (6-3-(4-Methoxyphenyl)-1H-pyrazol-1-ylpyridazine-3-thiol)

6-3-(4-Methoxyphenyl)-1H-pyrazol-1-ylpyridazine-3-thiol 化学的及び物理的性質

名前と識別子

-

- Z1889710287

- EN300-181382

- 3-[3-(4-methoxyphenyl)pyrazol-1-yl]-1H-pyridazine-6-thione

- AKOS033648936

- 1795515-80-8

- 6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol

- 6-3-(4-Methoxyphenyl)-1H-pyrazol-1-ylpyridazine-3-thiol

-

- インチ: 1S/C14H12N4OS/c1-19-11-4-2-10(3-5-11)12-8-9-18(17-12)13-6-7-14(20)16-15-13/h2-9H,1H3,(H,16,20)

- InChIKey: IKXFDRQAEQLACW-UHFFFAOYSA-N

- ほほえんだ: S=C1C=CC(=NN1)N1C=CC(C2C=CC(=CC=2)OC)=N1

計算された属性

- せいみつぶんしりょう: 284.07318219g/mol

- どういたいしつりょう: 284.07318219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 429

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 83.5Ų

6-3-(4-Methoxyphenyl)-1H-pyrazol-1-ylpyridazine-3-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M229683-50mg |

6-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol |

1795515-80-8 | 50mg |

$ 160.00 | 2022-06-04 | ||

| TRC | M229683-10mg |

6-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol |

1795515-80-8 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-181382-1.0g |

6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol |

1795515-80-8 | 95% | 1g |

$528.0 | 2023-06-01 | |

| Enamine | EN300-181382-5.0g |

6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol |

1795515-80-8 | 95% | 5g |

$1530.0 | 2023-06-01 | |

| Enamine | EN300-181382-5g |

6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol |

1795515-80-8 | 95% | 5g |

$1530.0 | 2023-09-19 | |

| Enamine | EN300-181382-10g |

6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol |

1795515-80-8 | 95% | 10g |

$2269.0 | 2023-09-19 | |

| 1PlusChem | 1P01BETT-10g |

6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol |

1795515-80-8 | 95% | 10g |

$2867.00 | 2023-12-20 | |

| 1PlusChem | 1P01BETT-100mg |

6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol |

1795515-80-8 | 95% | 100mg |

$243.00 | 2024-06-18 | |

| Enamine | EN300-181382-0.5g |

6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol |

1795515-80-8 | 95% | 0.5g |

$407.0 | 2023-09-19 | |

| Enamine | EN300-181382-0.25g |

6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol |

1795515-80-8 | 95% | 0.25g |

$216.0 | 2023-09-19 |

6-3-(4-Methoxyphenyl)-1H-pyrazol-1-ylpyridazine-3-thiol 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

6-3-(4-Methoxyphenyl)-1H-pyrazol-1-ylpyridazine-3-thiolに関する追加情報

6-3-(4-メトキシフェニル)-1H-ピラゾール-1-イルピリダジン-3-チオール(CAS No. 1795515-80-8)の総合解説:構造・特性・応用

6-3-(4-メトキシフェニル)-1H-ピラゾール-1-イルピリダジン-3-チオール(以下、本化合物)は、ピリダジン骨格とピラゾール環を有する複素環化合物として、医薬品開発や材料科学分野で注目を集めています。CAS番号1795515-80-8で特定される本物質は、チオール基の反応性を活かした機能性分子設計の重要な構成要素として研究が進められています。

近年のAI創薬や計算化学の発展に伴い、本化合物のような低分子リガンドの探索需要が高まっています。特に、タンパク質-リガンド相互作用のシミュレーションにおいて、ピリダジン誘導体は分子認識サイトへの結合能が評価されており、創薬候補化合物としての可能性が検討されています。

構造的特徴として、4-メトキシフェニル基は脂溶性を調整する役割を果たし、ピラゾール環は水素結合供与体/受容体として働きます。さらにピリダジン-3-チオール部分は金属イオンとのキレート形成能を示すため、センサー材料や触媒配位子への応用研究も報告されています。

合成経路に関しては、ピリダジンチオールを出発物質とする多段階反応が主流で、パラジウム触媒カップリングを利用したピラゾール導入手法が最適化されています。反応収率向上のため、マイクロ波照射合成やフロー化学の適用例も見られます。

分析技術としては、HPLC-MSによる純度評価に加え、X線結晶構造解析で分子配置を確認する手法が取られます。熱安定性評価ではDSC(示差走査熱量測定)が用いられ、150℃前後までの安定性が確認されています。

バイオアプリケーションでは、キナーゼ阻害剤のコア構造として��検討が進んでいます。2023年の学術論文では、JAK3キナーゼに対するin vitro阻害活性(IC50 = 2.3 μM)が報告され、免疫調節剤開発への応用可能性が示唆されています。

材料分野では、有機電子材料前駆体としての利用が注目されています。チオール-エン反応を利用した自己集合単分子膜(SAMs)の形成能があり、金電極表面修飾によるセンサー感度向上に寄与することが確認されています。

安全性評価では、in silico毒性予測(ADMET解析)により中程度の代謝安定性が示されており、肝代謝酵素CYP3A4による変換を受ける可能性が指摘されています。実験室取り扱いにおいては標準的な有機化合物取扱い基準が適用されます。

市場動向として、CRO(受託研究機関)向けの構築ブロック化合物需要が年率8.5%で成長(2022-2027年予測)する中、本化合物を含む複素環チオールライブラリーの整備が進んでいます。カスタム合成サービス対応可能なサプライヤーも増加傾向にあります。

環境面では、グリーンケミストリーの観点から溶媒選択が課題となっており、2-メチルテトラヒドロフランなどバイオベース溶媒を使用した合成プロセスの開発が進められています。

今後の展望として、DEL技術(DNAエンコードライブラリー)を用いたハイスループットスクリーニングへの展開や、光応答性材料としての機能評価が期待されています。特に4-メトキシフェニル基の光異性化を利用したスマートマテリアル開発は新たな研究トレンドとなる可能性があります。

1795515-80-8 (6-3-(4-Methoxyphenyl)-1H-pyrazol-1-ylpyridazine-3-thiol) 関連製品

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)